molecular formula C₁₆H₁₄BrN₃O₂.HCl B1662475 N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153436-54-5

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B1662475
M. Wt: 360.2 g/mol
InChI Key: ZJOKWAWPAPMNIM-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a benzene ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities and are a focus of many medicinal chemistry studies .


Molecular Structure Analysis

The molecular structure of “N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” would consist of a quinazoline core with a bromophenyl group attached at the 3-position and methoxy groups at the 6 and 7 positions .


Chemical Reactions Analysis

The bromine atom on the phenyl ring makes this compound a good candidate for further functionalization through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” would be influenced by its functional groups. The presence of the bromine atom would increase the compound’s molecular weight and could enhance its lipophilicity .

Scientific Research Applications

EGFR Tyrosine Kinase Inhibition

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, identified as PD 153035, is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It competitively binds at the ATP site of EGFR, displaying high potency in inhibiting phosphorylation. This property is significant for cancer research, particularly in targeting EGFR-related pathways in tumor cells (Rewcastle et al., 1996).

DNA Binding and Anticancer Activity

Studies have demonstrated the ability of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine derivatives to interact significantly with DNA, suggesting potential use as DNA intercalating agents. These interactions contribute to their cytotoxic activities, making them candidates for anticancer drug development (Garofalo et al., 2010).

Alzheimer's Disease Research

In the field of neurodegenerative diseases, specifically Alzheimer's, certain 4-anilinoquinazoline derivatives, including N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, have shown potent inhibitory activity against CLK1 and GSK-3α/β kinase. These enzymes are implicated in Alzheimer's disease, indicating potential therapeutic applications (Waiker et al., 2014).

PET Imaging for Tumor Detection

Certain fluorine-18 labeled 4-aminoquinazoline derivatives, including N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, have been synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds showed significant accumulation in tumors with fast clearance from muscle and blood, suggesting their utility in oncological imaging (Chen et al., 2012).

Antimalarial Drug Development

Research has identified certain 6,7-dimethoxyquinazoline-2,4-diamines as promising leads for antimalarial drugs. These compounds, derived from N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine structures, have shown high antimalarial activity, indicating potential as effective treatments against malaria (Mizukawa et al., 2021).

Platelet-Derived Growth Factor Receptor Inhibition

In the context of cardiovascular diseases and proliferative disorders, certain quinazoline derivatives, including N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, have been studied as inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation. These compounds exhibit potent and selective inhibition, suggesting their potential use in treating atherosclerosis and other cellular proliferative disorders (Matsuno et al., 2002).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, brominated compounds should be handled with care as they can be hazardous .

Future Directions

Quinazoline derivatives are a focus of many medicinal chemistry studies due to their wide range of biological activities. Future research could involve further functionalization of “N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine” to enhance its activity or specificity .

properties

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165328
Record name PD-153035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS RN

153436-54-5
Record name 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153436-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-153035
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-153035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153436-54-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PD-153035
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Q Wang, F Wang, X Li, Z Ma, D Jiang - Phytotherapy Research, 2023 - Wiley Online Library
Quercetin is a widely distributed, bioactive flavonoid compound, which displays potential to inhibit fibrosis in several diseases. The purpose of our study was to determine the effect of …
Number of citations: 2 onlinelibrary.wiley.com
TP Selvam, PV Kumar - Research in Pharmacy, 2015 - researchgate.net
Quinazoline is the main six-membered heterocyclic ring system reported for their biological activities, compounds with multiple pharmacophores, which bring together knowledge of a …
Number of citations: 211 www.researchgate.net
K Juvale, J Gallus, M Wiese - Bioorganic & medicinal chemistry, 2013 - Elsevier
Chemotherapy is one of the major forms of cancer treatment. Unfortunately, tumors are prone to multidrug resistance leading to failure of treatment. Breast cancer resistance protein (…
Number of citations: 104 www.sciencedirect.com
Y Yan, ZY Xiao, Y Song, ZT Kang, P Wang… - Bioorganic & Medicinal …, 2015 - Elsevier
Mutated epidermal growth factor receptor (EGFR) is an important biomarker for cancer diagnosis and molecular target for many anticancer drugs. Localizing EGFR and evaluating …
Number of citations: 15 www.sciencedirect.com
A Gangjee, Y Zhao, S Raghavan, MA Ihnat… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines analogues 4–12 were synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs). These …
Number of citations: 34 www.sciencedirect.com
MU Rahman, G Jeyabalan, P Saraswat… - Synthetic …, 2017 - Taylor & Francis
Cytotoxicity and genotoxicity of anticancer drugs to the normal cells are major problems in cancer therapy and endanger the risk of inducing secondary malignancy. Current regimen …
Number of citations: 23 www.tandfonline.com
A Gangjee, N Zaware, S Raghavan… - Journal of medicinal …, 2010 - ACS Publications
Combinations of antiangiogenic agents (AAs) with cytotoxic agents have shown significant promise in cancer treatment, and several such clinical trials are currently underway. We have …
Number of citations: 80 pubs.acs.org
F Wang, V Vasilyev, AHA Clayton - New Journal of Chemistry, 2022 - pubs.rsc.org
Tyrosine kinase inhibitors (TKIs) based on the quinazoline-aniline scaffold represent a significant class of small molecule drugs for diseases such as cancer. The present study applies a …
Number of citations: 1 pubs.rsc.org
GN Zhang, YK Zhang, YJ Wang, P Gupta, CR Ashby Jr… - Cancer letters, 2018 - Elsevier
One of the major mediators of multidrug resistance (MDR) in non-small cell lung cancer (NSCLC) is the overexpression of ATP-binding cassette subfamily G member 2 (ABCG2). In this …
Number of citations: 51 www.sciencedirect.com
S Zadran, H Jourdi, K Rostamiani, Q Qin… - Journal of …, 2010 - Soc Neuroscience
Calpain is a calcium-dependent protease that plays a significant role in synaptic plasticity, cell motility, and neurodegeneration. Two major calpain isoforms are present in brain, with μ-…
Number of citations: 145 www.jneurosci.org

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